molecular formula C18H22ClNO B14507141 alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride CAS No. 63990-91-0

alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride

Cat. No.: B14507141
CAS No.: 63990-91-0
M. Wt: 303.8 g/mol
InChI Key: RLADIDBSFKIKLB-UHFFFAOYSA-N
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Description

alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride: is a chemical compound with a complex structure, featuring a cyclohexyl group, a pyridyl group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride typically involves multiple steps, starting with the preparation of the core structure. The cyclohexyl and pyridyl groups are introduced through specific reactions, followed by the addition of the benzyl alcohol moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the pyridyl group to a piperidine ring.

    Substitution: The aromatic rings can undergo substitution reactions, introducing different substituents to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride include:

  • alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol
  • alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl chloride
  • alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl bromide

Uniqueness

What sets this compound apart from these similar compounds is its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

CAS No.

63990-91-0

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

cyclohexyl-phenyl-pyridin-1-ium-3-ylmethanol;chloride

InChI

InChI=1S/C18H21NO.ClH/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17;/h1,3-4,7-9,12-14,16,20H,2,5-6,10-11H2;1H

InChI Key

RLADIDBSFKIKLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C3=C[NH+]=CC=C3)O.[Cl-]

Origin of Product

United States

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